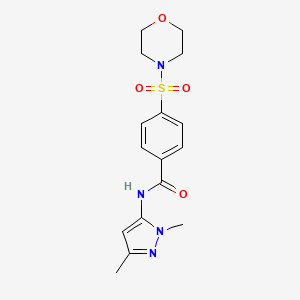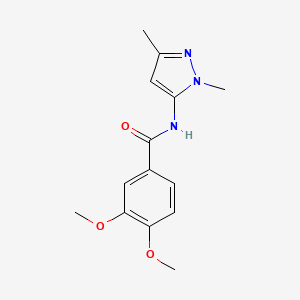
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-methoxybenzamide, also known as 4-Methoxy-N-methylpyrazole-5-carboxamide (4-MMP), is a small molecule that has been extensively studied for its potential applications in scientific research. 4-MMP is a pyrazole-based compound that is structurally related to the pyrazole-3-carboxylic acid (3-PCA). 4-MMP is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the metabolism of arachidonic acid and has been implicated in inflammation and cancer. 4-MMP has been found to be a potent inhibitor of a variety of other enzymes, including phospholipase A2, lipoxygenase, and 12-lipoxygenase.
科学的研究の応用
4-MMP has been extensively studied for its potential applications in scientific research. 4-MMP has been found to be a potent inhibitor of a variety of enzymes, including cyclooxygenase-2 (COX-2), phospholipase A2, lipoxygenase, and 12-lipoxygenase. 4-MMP has been used in a variety of studies to investigate the role of these enzymes in inflammation and cancer. 4-MMP has also been used in the study of neurological diseases, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. 4-MMP has also been studied for its potential use in the treatment of arthritis, asthma, and other inflammatory diseases.
作用機序
The mechanism of action of 4-MMP is not fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is involved in the metabolism of arachidonic acid and has been implicated in inflammation and cancer. 4-MMP is thought to bind to the active site of COX-2 and inhibit its activity, thus preventing the formation of inflammatory mediators such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects
4-MMP has been found to have a variety of biochemical and physiological effects. 4-MMP has been found to inhibit the activity of a variety of enzymes, including cyclooxygenase-2 (COX-2), phospholipase A2, lipoxygenase, and 12-lipoxygenase. 4-MMP has also been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. In animal studies, 4-MMP has been found to reduce inflammation, reduce tumor growth, and protect against oxidative stress.
実験室実験の利点と制限
The use of 4-MMP in laboratory experiments has several advantages. 4-MMP is a potent inhibitor of a variety of enzymes, including cyclooxygenase-2 (COX-2), phospholipase A2, lipoxygenase, and 12-lipoxygenase. 4-MMP is also relatively stable and can be stored for extended periods of time without significant degradation. However, there are also some limitations to the use of 4-MMP in laboratory experiments. 4-MMP is not water soluble and must be dissolved in organic solvents such as dimethyl sulfoxide or dimethylformamide. In addition, 4-MMP is a relatively expensive compound and is not available in large quantities.
将来の方向性
The potential applications of 4-MMP are vast and there are many future directions that could be explored. One potential avenue of research is to explore the use of 4-MMP in the treatment of neurological diseases such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. Another potential area of research is to investigate the use of 4-MMP in the treatment of inflammatory diseases such as arthritis and asthma. Additionally, further research could be conducted to explore the potential of 4-MMP as an anti-tumor agent. Finally, further research could be conducted to explore the potential of 4-MMP as an antioxidant agent.
合成法
4-MMP has been synthesized using a variety of methods, including the reaction of 4-methoxybenzamide with 1,3-dimethyl-1H-pyrazol-5-yl chloride in the presence of a base. The reaction is conducted in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 0 to 70°C. The reaction is typically complete within 24 hours, yielding 4-MMP in yields of up to 95%.
特性
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9-8-12(16(2)15-9)14-13(17)10-4-6-11(18-3)7-5-10/h4-8H,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSYYELREGPPPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2-phenylethyl)acetamide](/img/structure/B6529544.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B6529555.png)
![4-(2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamido)benzamide](/img/structure/B6529563.png)
![2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(propan-2-yl)acetamide](/img/structure/B6529570.png)
![2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N,N-bis(propan-2-yl)acetamide](/img/structure/B6529578.png)
![N-cyclopropyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B6529592.png)
![6-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6529595.png)
![6-benzyl-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6529597.png)
![3-methyl-6-[(2-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6529599.png)
![6-[(2-chlorophenyl)methyl]-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6529607.png)
![N-(1,3-dimethyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6529612.png)


